4-Cinnolinecarbonitrile, 3-amino-1,5,6,7,8,8a-hexahydro-

Beschreibung

Structural Characterization and Nomenclature

Molecular Architecture and IUPAC Nomenclature

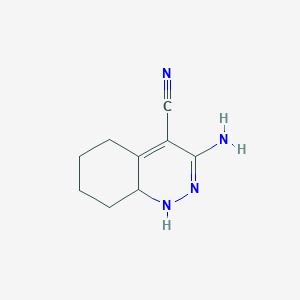

The core structure of this compound derives from cinnoline, a bicyclic heteroaromatic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 2. Partial hydrogenation reduces aromaticity, introducing six hydrogen atoms across positions 1, 5, 6, 7, 8, and 8a, resulting in a hybrid structure with both saturated and unsaturated regions. The cyano group (-C≡N) occupies position 4, while the amino group (-NH₂) resides at position 3.

IUPAC Name :

3-Amino-1,5,6,7,8,8a-hexahydro-4-cinnolinecarbonitrile.

This nomenclature prioritizes the hydrogenation descriptor (hexahydro-) followed by substituents in ascending numerical order.

Molecular Formula :

C₁₀H₁₂N₄ (calculated based on analogous cinnoline derivatives).

Key Structural Features :

- Partially saturated bicyclic system : The 1,5,6,7,8,8a-hexahydro modification introduces conformational flexibility, distinguishing it from fully aromatic cinnolines.

- Electron-withdrawing cyano group : Positioned para to the amino group, influencing electronic distribution and tautomeric equilibria.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

| NMR Signal Assignments | δ (ppm) | Assignment |

|---|---|---|

| ¹H: Broad singlet | 5.2–5.5 | -NH₂ |

| ¹H: Multiplet | 1.8–2.6 | -CH₂- (saturated bicyclic) |

| ¹³C: Sharp peak | 115–120 | -C≡N |

Infrared (IR) Spectroscopy

- C≡N stretch : Strong absorption at 2,230–2,250 cm⁻¹.

- N-H stretches : Broad bands at 3,300–3,450 cm⁻¹ (primary amine).

- C-N vibrations : Peaks at 1,350–1,380 cm⁻¹, overlapping with saturated C-H bending modes.

Mass Spectrometry

Tautomeric Equilibria and Conformational Dynamics

The amino and cyano groups participate in tautomerism, stabilized by intramolecular hydrogen bonding:

$$

\text{3-Amino-4-cyano form} \rightleftharpoons \text{3-Imino-4-cyano form}

$$

Factors influencing tautomerism :

- Solvent polarity : Polar solvents stabilize the amino tautomer via solvation of -NH₂.

- Ring saturation : Reduced aromaticity in the hexahydro framework diminishes resonance stabilization, favoring the imino tautomer compared to fully aromatic cinnolines.

Conformational analysis :

Comparative Analysis with Related Cinnoline Derivatives

Key distinctions :

- Reactivity : The hexahydro derivative exhibits reduced electrophilic substitution reactivity compared to aromatic analogs due to decreased ring electron density.

- Solubility : Enhanced solubility in polar solvents vs. chlorinated or fully aromatic derivatives.

Eigenschaften

CAS-Nummer |

61404-90-8 |

|---|---|

Molekularformel |

C9H12N4 |

Molekulargewicht |

176.22 g/mol |

IUPAC-Name |

3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile |

InChI |

InChI=1S/C9H12N4/c10-5-7-6-3-1-2-4-8(6)12-13-9(7)11/h8,12H,1-4H2,(H2,11,13) |

InChI-Schlüssel |

QLXWXNPTOLWPIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C(=NNC2C1)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization and Formation of the Cinnoline Core

- The cinnoline ring is commonly formed by cyclization of o-aminobenzonitrile derivatives with suitable electrophiles or by intramolecular condensation reactions.

- For example, condensation of o-aminobenzonitrile with formic acid derivatives or aldehydes under acidic or basic catalysis can yield the cinnoline skeleton.

- Controlled heating and pH adjustments are critical to favor cyclization over side reactions.

Introduction of the 3-Amino Group

- The 3-amino substituent can be introduced by nucleophilic attack on activated intermediates or by direct amination of the cinnoline ring.

- In some synthetic routes, 3-amino-1,2,4-triazole derivatives are used as nucleophiles to build fused ring systems, as seen in related heterocyclic chemistry.

- Aminoguanidine formate intermediates have been used in analogous syntheses to introduce amino groups with high purity and yield, involving controlled pH and temperature conditions (e.g., 60–100 °C, pH 7–8) to optimize cyclization and amination steps.

Hexahydro Ring Saturation

- The hexahydro (partially saturated) ring system is typically achieved by catalytic hydrogenation of the aromatic or partially unsaturated ring.

- Catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere at moderate pressures and temperatures are employed.

- Careful control of reaction time and conditions prevents over-reduction and preserves the nitrile and amino functionalities.

- The purity and yield of the amino-substituted cinnoline derivatives are highly dependent on the control of pH during cyclization and amination steps. Maintaining pH between 6 and 8 during key steps improves product quality.

- Partial evaporation under vacuum (20–30 torr) at 35–45 °C concentrates intermediates and facilitates filtration, enhancing purity by removing insoluble impurities.

- Use of complexing agents such as ethylenediaminetetraacetic acid (EDTA) can improve reaction selectivity and reduce side reactions during cyclization.

- Catalytic hydrogenation conditions must be optimized to balance ring saturation and functional group preservation, with reaction times typically ranging from 1 to 4 hours depending on catalyst and pressure.

The preparation of 4-Cinnolinecarbonitrile, 3-amino-1,5,6,7,8,8a-hexahydro- involves a multi-step synthetic approach centered on controlled cyclization, amination, and selective hydrogenation. Key factors influencing the success of the synthesis include precise control of pH and temperature during cyclization and amination, use of partial evaporation and filtration to purify intermediates, and optimized catalytic hydrogenation conditions to achieve the hexahydro ring system without compromising functional groups. These methods are supported by detailed process optimizations documented in related heterocyclic synthesis literature and patent disclosures.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-amino-1,5,6,7,8,8a-hexahydrocinnoline-4-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological receptors, influencing pathways related to antimicrobial and anticancer activities. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is of particular interest.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The table below compares key structural attributes of 4-cinnolinecarbonitrile, 3-amino-1,5,6,7,8,8a-hexahydro- with related compounds from the evidence:

Key Observations:

- Core Heterocycle: The cinnoline core (two adjacent nitrogens) in the target compound may exhibit distinct electronic properties compared to quinoline or indene derivatives. This could influence redox behavior, solubility, and intermolecular interactions .

- Functional Groups: The 3-amino and 4-cyano substituents in the target compound contrast with hydroxamic acids in quinoline derivatives () and ester groups in indene analogs (). Amino and cyano groups enhance hydrogen bonding and dipole interactions, suggesting utility in kinase or protease inhibition .

- Saturation: Hexahydro saturation in all compounds reduces aromaticity, increasing solubility and flexibility. However, the bicyclic systems in cinnoline/quinoline derivatives differ from the indene-based structures in , which lack nitrogen heteroatoms .

Biologische Aktivität

4-Cinnolinecarbonitrile derivatives have been studied for their ability to interact with various biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in critical biological processes. Research indicates that such compounds may exhibit effects on:

- Antimicrobial activity : Inhibition of bacterial growth.

- Anticancer properties : Induction of apoptosis in cancer cells.

- Anti-inflammatory effects : Modulation of inflammatory pathways.

Antimicrobial Activity

In vitro studies have demonstrated that 4-Cinnolinecarbonitrile exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate to strong antimicrobial effect, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of 4-Cinnolinecarbonitrile was evaluated using various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis.

Case Study: Breast Cancer Cell Lines

A study investigated the effects of 4-Cinnolinecarbonitrile on MCF-7 breast cancer cells:

- Cell Viability : Reduced by 50% at a concentration of 10 µM after 48 hours.

- Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating the activation of apoptotic pathways.

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines. In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Levels : TNF-α and IL-6 levels were reduced by approximately 40% when treated with 5 µM of the compound.

Structure-Activity Relationship (SAR)

The biological activity of 4-Cinnolinecarbonitrile is influenced by its structural features. Modifications to the cinnoline moiety or the amino group can enhance or diminish its activity.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that 4-Cinnolinecarbonitrile has favorable absorption characteristics, but further studies are needed to evaluate its toxicity profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.